molecular formula C20H26N2 B049259 1,4-Bis(3-methylbenzyl) piperazine CAS No. 625406-13-5

1,4-Bis(3-methylbenzyl) piperazine

Cat. No.: B049259
CAS No.: 625406-13-5
M. Wt: 294.4 g/mol
InChI Key: ANALMXREFYDTJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4-Bis(3-methylbenzyl) piperazine is primarily used as a synthetic intermediate . It is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-methylbenzyl) piperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave reactors has also been explored to accelerate the reaction and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methylbenzyl) piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-bis[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANALMXREFYDTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625406-13-5
Record name 1,4-Bis(3-methylbenzyl) piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS(3-METHYLBENZYL) PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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